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molecular formula C8H7BrFN B3238219 3-Bromo-4-cyclopropyl-5-fluoropyridine CAS No. 1404367-12-9

3-Bromo-4-cyclopropyl-5-fluoropyridine

Cat. No. B3238219
M. Wt: 216.05 g/mol
InChI Key: LRBATMNKAKWDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351973B2

Procedure details

A mixture of the crude phenyl 3-bromo-4-cyclopropyl-5-fluoropyridine-1 (4H)-carboxylate (1.14 g, 0.0034 mol) and sulphur (0.108 g, 0.0034 mol) were heated at reflux in DECALIN (10 mL) for a period of 3 h, then cooled to room temperature. Purification by silica gel chromatography, eluting first with hexanes, then with a 2-5% ethyl acetate-hexane gradient, gave the title compound. MS (M+1): 217.1.
Name
phenyl 3-bromo-4-cyclopropyl-5-fluoropyridine-1 (4H)-carboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]([CH:8]2[CH2:10][CH2:9]2)[C:6]([F:11])=[CH:5][N:4](C(OC2C=CC=CC=2)=O)[CH:3]=1.[S]>C1C2C(CCCC2)CCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:11])[C:7]=1[CH:8]1[CH2:9][CH2:10]1 |^3:20|

Inputs

Step One
Name
phenyl 3-bromo-4-cyclopropyl-5-fluoropyridine-1 (4H)-carboxylate
Quantity
1.14 g
Type
reactant
Smiles
BrC1=CN(C=C(C1C1CC1)F)C(=O)OC1=CC=CC=C1
Name
Quantity
0.108 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCCC2CCCCC12

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting first with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1C1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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